Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be constructed through a free radical cyclization cascade or proton quantum tunneling methods, which offer high yields and fewer side reactions.
Amidation Reaction:
Esterification: The final step involves the esterification of the carboxyl group to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring or the amido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in tumor growth or bacterial replication, leading to its anti-tumor and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate: Another benzofuran derivative with similar structural features.
Indole Derivatives: Compounds like indole-2-carboxylate and its derivatives share similar biological activities and synthetic routes.
Uniqueness
Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the benzofuran ring with the 2-methylbenzamido group enhances its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-10-6-7-11-15(14)24-17)20-18(21)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBZESAXVQTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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